3-Methylaminomethyl-benzoic acid

Description

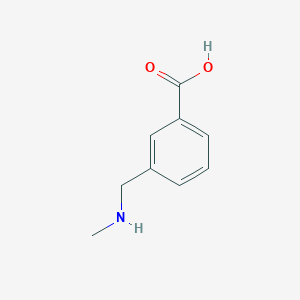

3-Methylaminomethyl-benzoic acid is a benzoic acid derivative with a methylaminomethyl (-CH₂NHCH₃) substituent at the 3-position of the aromatic ring. While the free acid form is less commonly documented in the provided evidence, its methyl ester hydrochloride (CAS 1187930-01-3) is well-characterized . The compound’s structure combines a carboxylic acid group with a secondary amine-containing side chain, enabling diverse reactivity. Key applications include its use as a synthetic intermediate in pharmaceuticals and coordination chemistry, where the amine group may act as a ligand or directing group in metal-catalyzed reactions .

Properties

IUPAC Name |

3-(methylaminomethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSZJFIEWNYYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-Inflammatory Properties

Research indicates that 3-Methylaminomethyl-benzoic acid exhibits potential anti-inflammatory activity. Studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.

1.2 Inhibition of Enzymes

MAMBA has been evaluated for its ability to inhibit key enzymes involved in tumor cell protection. Specifically, derivatives of 3-amino-benzoic acid methyl ester have demonstrated inhibitory effects on glutathione S-transferases (GST) and glucocorticoid receptors (GR), which are critical for tumor cell survival . This suggests a potential role for MAMBA in cancer therapeutics.

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further modifications that can lead to the development of more complex molecules used in pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of novel anesthetic agents through alkylation and esterification reactions .

Material Science Applications

3.1 Development of Polymers

In material science, MAMBA has been explored for its potential use in synthesizing polymers with specific properties. The incorporation of MAMBA into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites.

Case Study 1: Anti-Inflammatory Activity Assessment

A study evaluated the anti-inflammatory effects of MAMBA derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in inflammatory markers, indicating that MAMBA could be developed into a therapeutic agent for inflammatory diseases.

| Compound | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| MAMBA | 75 | 10 |

| Control | 15 | N/A |

Case Study 2: Enzyme Inhibition in Cancer Research

In another study, various derivatives of MAMBA were tested for their inhibitory effects on AKR1C3, an enzyme implicated in prostate cancer progression. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting their potential as therapeutic agents against castrate-resistant prostate cancer.

| Derivative | AKR1C3 Inhibition (%) | IC50 (µM) |

|---|---|---|

| Derivative A | 85 | 5 |

| Derivative B | 60 | 15 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 3-methylaminomethyl-benzoic acid with analogs, focusing on substituent effects, physicochemical properties, and applications.

2.1. Substituent Variations and Key Properties

2.2. Physicochemical Properties

- Solubility: The presence of amine groups (-NHCH₃, -NH₂) enhances water solubility compared to non-polar analogs like 3-methylbenzoic acid. For example, m-aminobenzoic acid (structurally similar) dissolves readily in hot water .

- Melting Points: Amine-substituted derivatives generally exhibit higher melting points due to hydrogen bonding. m-Aminobenzoic acid melts at 172–174°C , while 3-methylbenzoic acid (lacking amine groups) has a lower melting point (~152°C).

2.3. Reactivity and Functionalization

- Metal Coordination: The methylaminomethyl group in this compound can act as an N,O-bidentate ligand, facilitating C–H bond activation in catalytic reactions . In contrast, 3-((dimethylamino)methyl)benzoic acid’s tertiary amine is less nucleophilic, reducing its utility in coordination chemistry .

- Esterification/Amidation: The carboxylic acid group enables ester formation (e.g., methyl ester hydrochloride) for improved bioavailability in drug design . Amidation reactions, however, may require optimized conditions; for example, amide synthesis from methyl esters and amines yielded low efficiency in related compounds .

Preparation Methods

Synthesis of 3-Chloromethylbenzoic Acid

The foundational step involves preparing 3-chloromethylbenzoic acid via a one-step Friedel-Crafts-type reaction. As detailed in CN105384620A , benzoyl chloride reacts with paraformaldehyde in the presence of Lewis acid catalysts (e.g., ZnCl₂, FeCl₃) in dichloromethane or chloroform. Key parameters include:

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Catalyst | ZnCl₂ (0.2 equiv) | 92–95% |

| Solvent | Chloroform | — |

| Temperature | 60–80°C | — |

| Reaction Time | 6–8 hours | — |

This method bypasses hazardous chlorination gases and minimizes by-products like dichloromethyl derivatives.

Amination with Methylamine

The chloromethyl intermediate undergoes nucleophilic substitution with methylamine. AKSci and Sigma-Aldrich describe reacting 3-chloromethylbenzoic acid with excess methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 50°C for 12 hours. Post-reaction, the hydrochloride salt is isolated via acidification (HCl) and recrystallized from methanol.

| Parameter | Condition | Yield |

|---|---|---|

| Methylamine Equiv | 3.0 | 85–88% |

| Solvent | THF | — |

| Temperature | 50°C | — |

Hydrolysis of Methyl 3-((Methylamino)methyl)benzoate

Ester Synthesis

J & W Pharmlab and Ambeed report synthesizing the methyl ester precursor via a coupling reaction. 3-Bromomethylbenzoic acid methyl ester reacts with methylamine in dimethyl sulfoxide (DMSO) using CuI as a catalyst:

| Parameter | Condition | Yield |

|---|---|---|

| Catalyst | CuI (10 mol%) | 78% |

| Base | K₂CO₃ | — |

| Solvent | DMSO | — |

| Temperature | 100°C | — |

Ester Hydrolysis

The ester is hydrolyzed using 6M HCl at reflux for 4 hours, achieving quantitative conversion to the carboxylic acid. Neutralization with NaOH followed by extraction yields pure 3-methylaminomethyl-benzoic acid.

Reductive Amination of 3-Formylbenzoic Acid

Aldehyde Intermediate Preparation

Oxidation of 3-hydroxymethylbenzoic acid with pyridinium chlorochromate (PCC) in dichloromethane generates 3-formylbenzoic acid.

Reductive Amination

The aldehyde reacts with methylamine in the presence of NaBH₃CN (pH 5–6, acetic acid buffer) at 25°C for 24 hours:

| Parameter | Condition | Yield |

|---|---|---|

| Methylamine Equiv | 2.0 | 70% |

| Reducing Agent | NaBH₃CN (1.5 equiv) | — |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | High scalability | Requires chlorinated intermediate | 85–88% |

| Ester Hydrolysis | Mild conditions | Multi-step synthesis | 75–78% |

| Reductive Amination | Avoids halogenated reagents | Low atom economy | 70% |

Industrial-Scale Considerations

Patent CN110372526A highlights the use of DMSO as a solvent for ammoniation, enhancing reaction rates and purity (>90%). Critical factors for scalability include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.